molecular formula C8H6Br2O4 B3167700 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid CAS No. 92455-24-8

3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid

Cat. No. B3167700
CAS RN: 92455-24-8
M. Wt: 325.94 g/mol
InChI Key: HXWZYYGZWPDYCJ-UHFFFAOYSA-N
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Description

“3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid” is a chemical compound . It is a derivative of benzoic acid . The compound is also known as Dibromorsellinsaeure .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a key intermediate for preparing the Coenzyme Qn family was prepared in an excellent yield by a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene 1 via bromination, methoxylation, and oxidation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, in the crystal packing of a similar compound, the molecules are arranged into chains along the a-axis formed only by van der Waals interactions .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, orsellinic acid, a dihydroxybenzoic acid that is 2,4-dihydroxybenzoic acid in which the hydrogen at position 6 is replaced by a methyl group, is biosynthesized from an acetate starter unit and three malonyl units .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2,4-DIHYDROXY-6-METHYLBENZOIC ACID has a molecular weight of 168.15, and it is soluble in water, dimethyl sulfoxide, or 100% ethanol .

Mechanism of Action

Orsellinic acid, a similar compound, is a fungal metabolite and benzoic acid derivative with antioxidant and neuroprotective activities. It scavenges 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC 50 value of 5 mM .

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, 2,4-DIHYDROXY-6-METHYLBENZOIC ACID has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-dibromo-2,4-dihydroxy-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O4/c1-2-3(8(13)14)6(11)5(10)7(12)4(2)9/h11-12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWZYYGZWPDYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602573
Record name 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid

CAS RN

92455-24-8
Record name 3,5-Dibromo-2,4-dihydroxy-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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